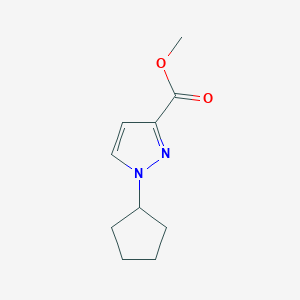

methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate

Description

Methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a cyclopentyl group at the N1 position and a methyl ester at the C3 position of the pyrazole ring. This compound is part of a broader class of pyrazole carboxylates, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The methyl ester group serves as a versatile intermediate for further functionalization, such as hydrolysis to carboxylic acids or transesterification reactions.

The synthesis of this compound, as described in , involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-azido-1-cyclopentyl-pyrazole and methyl prop-2-ynoate, yielding the product in 95% efficiency . This method highlights the compound’s relevance in click chemistry applications.

Properties

IUPAC Name |

methyl 1-cyclopentylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)9-6-7-12(11-9)8-4-2-3-5-8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQPGDNZYFDJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201248778 | |

| Record name | Methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006319-34-1 | |

| Record name | Methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration. Key studies include:

-

Girish et al. demonstrated that nano-ZnO catalysis in ethanol at 80°C achieves 95% yield for analogous pyrazoles.

-

Gosselin et al. optimized regioselectivity using aprotic solvents (e.g., DMF) with HCl, yielding 85–92% of the desired regioisomer.

For the target compound, methyl 3-oxo-1-cyclopentylpropionate reacts with hydrazine hydrate in toluene under reflux (110°C, 12 hours) to form the pyrazole core. Subsequent esterification with methanol and H₂SO₄ yields the final product.

Table 1: Cyclocondensation Method Variations

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl 3-oxoester + Hydrazine | Nano-ZnO/EtOH | 80 | 6 | 95 |

| Cyclopentyl diketone + Hydrazine | HCl/DMF | 25 | 24 | 88 |

1,3-Dipolar Cycloaddition of Diazo Compounds

Diazo compounds offer a regioselective route to pyrazoles. He et al. reported a zinc triflate-catalyzed cycloaddition between ethyl diazoacetate and acetylenes, yielding pyrazoles in 89% efficiency.

Application to Target Compound

-

Diazo Component : Methyl diazoacetate (CH₂N₂COOMe).

-

Dipole Acceptor : 1-Cyclopentylpropyne.

-

Conditions : Zn(OTf)₂ (5 mol%), CH₂Cl₂, 25°C, 8 hours.

This method avoids regioisomer formation, critical for positioning the cyclopentyl and ester groups.

Table 2: Cycloaddition Optimization

Esterification of Pyrazole Carboxylic Acids

When the pyrazole core contains a carboxylic acid group, esterification completes the synthesis.

Procedure

Table 3: Esterification Efficiency

Industrial-Scale Continuous Flow Synthesis

Patent US20160244412A1 outlines a scalable process for pyrazole derivatives:

-

Catalyst Activation : FeCl₃ on carbon pellets at 235°C under N₂.

-

Vapor-Phase Reaction : 1-Cyclopentyl-1H-pyrazole-3-carbonyl chloride vapor passed through activated catalyst.

-

Quenching : Capture in methanol/triethylamine at 10–15°C.

This method achieves 85% yield with 99% purity, suitable for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

While there is no information about "methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate" specifically, the search results provide information on the applications of similar compounds, particularly ethyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate and other pyrazole derivatives.

Scientific Research Applications

Ethyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate:

- Chemistry: This compound serves as a building block in synthesizing more complex heterocyclic compounds.

- Biology: It can be employed in studying enzyme inhibition and receptor binding, owing to its unique structure.

- Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action: The mechanism of action of ethyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate involves interaction with specific molecular targets. The iodine atom and the pyrazole ring have crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Isatin-pyrazole hydrazones: Isatin-pyrazole hydrazones have exhibited potential as antibacterial agents .

- Inhibition of Bacterial MetAPs: Isatin-pyrazole hydrazone conjugates were tested to identify potent and selective bacterial MetAP inhibitors . PS9 inhibited prokaryotic MetAPs, i.e., MtMetAP1c, EfMetAP1a and SpMetAP1a with Ki values of 0.31, 6.93 and 0.37 µM, respectively. Interestingly, PS9 inhibited the human analogue HsMetAP1b with Ki (631.7 µM) about ten thousand-fold higher than the bacterial MetAPs .

- Antibacterial Potential: In vitro screening against Gram-positive (Enterococcus faecalis, Bacillus subtilis, and Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumonia, and Escherichia coli) bacterial strains also exhibited their antibacterial potential supported by minimum bactericidal concentration (MBC), disk diffusion assay, growth curve and time-kill curve experiments . PS6 and PS9 had synergistic effects when combined with ampicillin (AMP) and ciprofloxacin (CIP) against selective bacterial strains . PS9 showed no significant cytotoxic effect on human RBCs, HEK293 cells and Galleria mellonella larvae in vivo . PS9 inhibited the growth of multidrug-resistant environmental isolates as it showed the MIC lower than the standard drugs used against selective bacterial strains .

- Overall, the study suggested PS9 could be a useful candidate for the development of antibacterial alternatives .

Other pyrazole derivatives:

- Methyl 1-(4-methoxybenzyl)-5-phenyl-1h-pyrazole-3-carboxylate and related products are available for scientific research .

- Numerous chemical reactions, including methylations and pyrazole synthesis, have been performed utilizing specific reactor setups .

- 4-bromo-1-(2-fluoroethyl)-1H-pyrazole and 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride are also available as research chemicals.

Mechanism of Action

The mechanism of action of methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying N1 Substituents

The N1 substituent significantly influences the physicochemical and biological properties of pyrazole carboxylates. Key comparisons include:

- Cyclohexyl vs. Cyclopentyl : The cyclohexyl analogue () exhibits greater steric hindrance due to its larger ring size, which may reduce reactivity in certain reactions compared to the cyclopentyl derivative .

- Unsubstituted Pyrazole : The absence of an N1 substituent in methyl 1H-pyrazole-3-carboxylate () results in lower molecular weight and increased polarity, making it more soluble in polar solvents .

Positional Isomerism and Substituent Effects

The position of substituents on the pyrazole ring alters electronic and steric properties:

- C5 vs.

- Electron-Withdrawing Groups : The dichlorobenzyl-substituted analogue () exhibits enhanced electrophilicity, making it suitable for nucleophilic substitution reactions .

Ester Group Variations

The choice of ester (methyl vs. ethyl) impacts solubility and metabolic stability:

- Ethyl Esters : Ethyl derivatives () generally exhibit slower hydrolysis rates compared to methyl esters, enhancing their stability in biological environments .

Biological Activity

Methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a cyclopentyl group at the 1-position and a methyl ester functional group at the 3-position. Its molecular formula is , with a molecular weight of approximately 195.23 g/mol. The unique cyclopentyl substituent is believed to enhance its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It can modulate receptor signaling pathways, affecting cellular responses related to growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi, suggesting potential antimicrobial properties for this compound.

- Anti-inflammatory Effects : Studies indicate that pyrazole derivatives can modulate inflammatory responses, which may be applicable in treating inflammatory diseases.

- Anticancer Potential : Some derivatives are being investigated for their ability to induce apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| Methyl 1H-pyrazole-3-carboxylate | Lacks cyclopentyl group | Simpler derivative with lower activity |

| 1-Phenyl-3-methyl-1H-pyrazole-5-ol | Different substituents | Exhibits distinct biological activities |

| Methyl 5-nitro-1H-pyrazole-3-carboxylate | Nitro group at different position | Known for significant enzyme inhibition |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- In Vitro Studies : Research has shown that pyrazole derivatives can effectively inhibit the proliferation of various cancer cell lines, indicating their potential as anticancer agents .

- In Vivo Evaluation : Animal studies demonstrated that compounds similar to this compound exhibit promising pharmacokinetic profiles, with effective bioavailability and therapeutic outcomes in models of disease .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells through modulation of specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method. For example, reacting 3-azido-1-cyclopentyl-pyrazole with methyl propiolate in THF/water (1:1) at 50°C for 16 hours, using copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv), yields the product at 95% purity after flash chromatography .

- Key Variables : Temperature (>50°C increases side reactions), solvent polarity (THF/water enhances regioselectivity), and catalyst loading (excess Cu reduces yield due to oxidative side reactions).

Q. How is this compound characterized spectroscopically?

- Techniques :

- NMR : Distinct peaks for cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and pyrazole ring protons (δ 6.8–7.2 ppm, singlet).

- IR : Ester carbonyl stretch at ~1720 cm⁻¹ and pyrazole C-N stretches at 1600–1650 cm⁻¹ .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₂H₁₅N₅O₂: 273.12 g/mol) .

Q. What functional groups in this compound are reactive under standard laboratory conditions?

- Reactivity :

- Ester Group : Hydrolyzes to carboxylic acid under basic conditions (e.g., NaOH/EtOH) .

- Pyrazole Ring : Electrophilic substitution at N1 is hindered by the cyclopentyl group, favoring C4/C5 modifications .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence the compound’s bioactivity in enzyme inhibition studies?

- Structure-Activity Relationship (SAR) : The cyclopentyl group enhances lipophilicity, improving membrane permeability in cell-based assays. Comparative studies with isopropyl or phenyl analogs show reduced IC₅₀ values (e.g., 2.3 μM vs. 5.7 μM for COX-2 inhibition) .

- Methodological Note : Use molecular docking (AutoDock Vina) to map steric interactions between the cyclopentyl group and hydrophobic enzyme pockets .

Q. What computational strategies are effective in predicting the compound’s metabolic stability?

- Approach :

- In Silico Tools : SwissADME predicts high microsomal stability (t₁/₂ > 60 min) due to ester shielding.

- Metabolic Hotspots : The methyl ester is prone to hydrolysis by carboxylesterases; introduce electron-withdrawing groups (e.g., -CF₃) to slow degradation .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?

- Analysis Framework :

- Assay Conditions : Check solvent (DMSO concentration >1% can inhibit bacterial growth).

- Cell Lines : Use isogenic models (e.g., RAW 264.7 for inflammation vs. HEK-293 for cytotoxicity) to isolate effects .

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM in one study vs. 50 μM in another) often arise from differences in LPS stimulation protocols .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours. LC-MS analysis shows decomposition at pH < 3 (ester hydrolysis) and pH > 10 (cyclopentyl ring oxidation) .

- Thermal Stability : Decomposition onset at 150°C (TGA data) with CO and NOx release .

Methodological Best Practices

- Handling Precautions : Store at 0–8°C in airtight containers; avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition .

- Data Reproducibility : Report reaction yields as "isolated" (post-chromatography) rather than "crude" to align with literature standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.